molecular formula C15H21N3O B6440055 1-{[1-(cyclohex-3-ene-1-carbonyl)azetidin-3-yl]methyl}-4-methyl-1H-pyrazole CAS No. 2549011-95-0

1-{[1-(cyclohex-3-ene-1-carbonyl)azetidin-3-yl]methyl}-4-methyl-1H-pyrazole

Cat. No.: B6440055
CAS No.: 2549011-95-0
M. Wt: 259.35 g/mol
InChI Key: KAUUDODLYYGTHP-UHFFFAOYSA-N
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Description

The compound you mentioned seems to be a complex organic molecule that contains several functional groups. It includes a cyclohexene ring, a carbonyl group, an azetidine ring, a methyl group, and a pyrazole ring .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The cyclohexene and azetidine rings would provide a cyclic structure, while the carbonyl group, methyl group, and pyrazole ring would add additional complexity .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors like the size and shape of the molecule, the types of functional groups present, and the overall charge distribution would all influence its properties .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. For example, if it has medicinal properties, future research could focus on optimizing its synthesis, improving its efficacy, or reducing any side effects .

Properties

IUPAC Name

cyclohex-3-en-1-yl-[3-[(4-methylpyrazol-1-yl)methyl]azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O/c1-12-7-16-18(8-12)11-13-9-17(10-13)15(19)14-5-3-2-4-6-14/h2-3,7-8,13-14H,4-6,9-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAUUDODLYYGTHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1)CC2CN(C2)C(=O)C3CCC=CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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